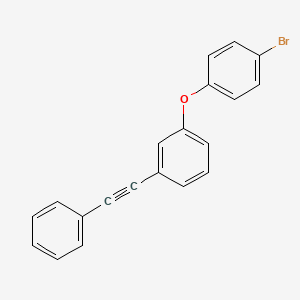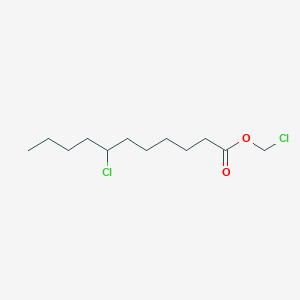
Chloromethyl 7-chloroundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 7-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . . This compound is characterized by the presence of a chloromethyl group (-CH₂Cl) and a chloroundecanoate moiety, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chloroundecanoate can be synthesized through the esterification of 7-chloroundecanoic acid with chloromethyl alcohol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process . The reaction is carried out in a solvent like toluene or dichloromethane to enhance the solubility of the reactants and products .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 7-chloroundecanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chloroundecanoic acid and chloromethyl alcohol .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide .
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide .
Major Products
Nucleophilic substitution: Products include azides , thiocyanates , or ethers depending on the nucleophile used.
Hydrolysis: Major products are 7-chloroundecanoic acid and chloromethyl alcohol .
Oxidation: Products include carboxylic acids or aldehydes .
Aplicaciones Científicas De Investigación
Chloromethyl 7-chloroundecanoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of chloromethyl 7-chloroundecanoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group . This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating its use in chemical modifications and synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Chloromethyl 7-chloroundecanoate is unique due to its specific positioning of the chloromethyl group on the 7th carbon of the undecanoate chain . This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other chloromethylated undecanoates .
Propiedades
Número CAS |
80418-93-5 |
|---|---|
Fórmula molecular |
C12H22Cl2O2 |
Peso molecular |
269.20 g/mol |
Nombre IUPAC |
chloromethyl 7-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-7-11(14)8-5-4-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
Clave InChI |
PDOUDFSWPSGPMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



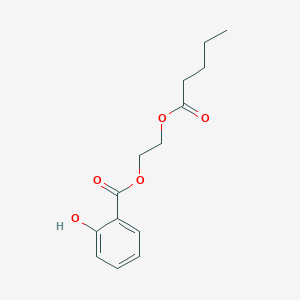
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
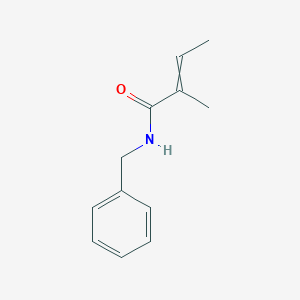
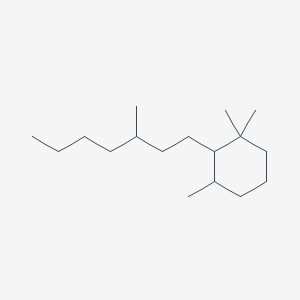
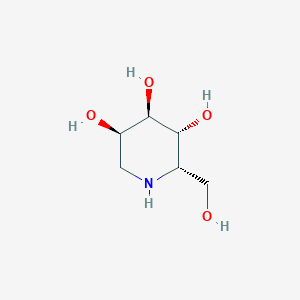
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
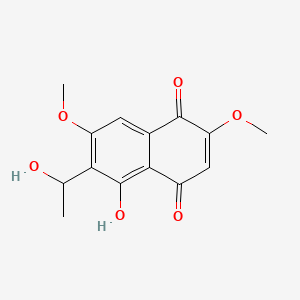

![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
